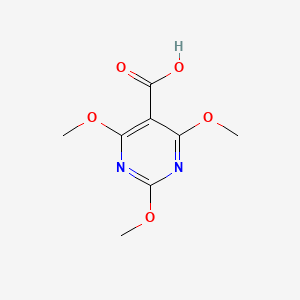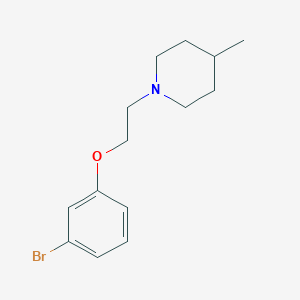
3-(Pyridin-2-yl)benzonitrile
Übersicht
Beschreibung
3-(Pyridin-2-yl)benzonitrile is a chemical compound with the molecular formula C12H8N2 . It is also known by other names such as 3-(3-Pyridinyl)benzonitrile .
Synthesis Analysis
The synthesis of compounds similar to this compound has been reported in several studies. For instance, a solvent- and catalyst-free method for the synthesis of imidazo[1,2-a]pyridines from different 2-aminopyridines with various α-bromoketones under microwave irradiation has been developed . Another study reported the synthesis of FeII, CoII, and NiII complexes from the reactions of the L ligand with chloride salts of FeII, CoII, and NiII ions under solvothermal conditions .Molecular Structure Analysis
The molecular structure of this compound has been analyzed in several studies. The compound has an average mass of 180.205 Da and a monoisotopic mass of 180.068741 Da .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in several papers. For example, one study reported the synthesis of FeII, CoII, and NiII complexes from the reactions of the L ligand (L = 1-chloro-3-(pyridin-2-yl)imidazo[1,5-a]pyridine) with chloride salts of FeII, CoII, and NiII ions under solvothermal conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed in several studies. For instance, one study reported the rich photophysical behavior of 3-(pyridin-2-yl)triimidazotriazine (TT-Py) organic molecule, comprising excitation-dependent fluorescence and phosphorescence under ambient conditions in both blended films and the crystalline phase .Wissenschaftliche Forschungsanwendungen
Antagonistic Effects on mGlu5 Receptors
3-(Pyridin-2-yl)benzonitrile derivatives have been identified as potent antagonists of metabotropic glutamate subtype 5 (mGlu5) receptors. Studies have shown that certain derivatives, such as 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl)pyridine and 3-fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile, exhibit high in vitro potency and selectivity for mGlu5 receptors, as well as effective brain penetration and in vivo receptor occupancy in animal models (Huang et al., 2004); (Tehrani et al., 2005).
Use in Radioligands for PET Imaging
This compound analogues have been developed as radioligands for positron emission tomography (PET) imaging, specifically targeting the metabotropic glutamate receptor subtype 5 (mGluR5). Certain derivatives demonstrated high binding affinity and moderate lipophilicity, making them suitable for imaging and quantitative analysis of mGluR5 in the brain (Shimoda et al., 2016).
Safety and Hazards
Zukünftige Richtungen
The future directions for the research on 3-(Pyridin-2-yl)benzonitrile and similar compounds are promising. For instance, one study unraveled the intricate photophysical behavior of 3-(pyridin-2-yl)triimidazotriazine (TT-Py) organic molecule, which could be useful for the development of purely organic materials showing multicolor fluorescent and phosphorescent behavior . Another study suggested that the design of pyridinylphosphinate-based blue iridium phosphors could be an effective strategy for the future molecular design of blue Ir(III) complexes with good electron transport property for OLEDs .
Eigenschaften
IUPAC Name |
3-pyridin-2-ylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c13-9-10-4-3-5-11(8-10)12-6-1-2-7-14-12/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOHIDPYTAHUIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[(2E)-2-[(2E,4E,6E)-7-[3-(5-carboxypentyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]hexanoic acid;bromide](/img/structure/B3266692.png)



![2-({[(4-Methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B3266724.png)
![1H-Pyrrole, 1-[(1,1-dimethylethyl)sulfonyl]-2,5-dihydro-](/img/structure/B3266733.png)






